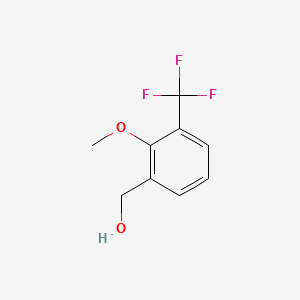

2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality 2-Methoxy-3-(trifluoromethyl)benzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-(trifluoromethyl)benzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-methoxy-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJHNFSKLDVXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol

Strategic Intermediate for Medicinal Chemistry & Agrochemical Synthesis[1][2]

Executive Summary

2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS 1017778-74-3 ) is a high-value fluorinated building block used extensively in the optimization of lead compounds for pharmaceutical and agrochemical applications.[1] Its structural uniqueness lies in the contiguous substitution pattern of a methoxy group and a trifluoromethyl group on the benzene ring.[1] This specific arrangement allows medicinal chemists to fine-tune lipophilicity (LogP) , metabolic stability , and conformation of drug candidates without significantly altering steric bulk compared to non-fluorinated analogs.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic protocols, analytical characterization, and strategic applications in drug discovery.[1]

Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 2-Methoxy-3-(trifluoromethyl)benzyl alcohol |

| CAS Number | 1017778-74-3 |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol |

| Structure Description | Benzyl alcohol core with a methoxy (-OCH₃) group at the C2 position and a trifluoromethyl (-CF₃) group at the C3 position.[1][2][3][4][5][6][7][8] |

| Physical State | Liquid or low-melting solid (dependent on purity/polymorph) |

| Solubility | Highly soluble in DCM, Methanol, Ethyl Acetate, DMSO; Sparingly soluble in water.[1] |

| Acidity (pKa) | ~14-15 (Alcoholic proton); Non-acidic core.[1] |

| Lipophilicity | Increased relative to non-fluorinated benzyl alcohol due to the -CF₃ moiety.[1] |

Structural Significance

The ortho-methoxy group acts as a hydrogen bond acceptor and can lock the conformation of the side chain via intramolecular hydrogen bonding.[1] The meta-trifluoromethyl group introduces strong electron-withdrawing effects, deactivating the ring towards metabolic oxidation while increasing the molecule's overall lipophilicity, a critical factor for blood-brain barrier (BBB) permeability.[1]

Validated Synthetic Protocols

The most reliable and scalable route to 2-Methoxy-3-(trifluoromethyl)benzyl alcohol is the chemoselective reduction of its corresponding carboxylic acid precursor, 2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 119692-41-0).[1]

Protocol: Reduction via Borane-Tetrahydrofuran (BH₃[1]·THF)

Rationale: Borane is preferred over Lithium Aluminum Hydride (LiAlH₄) for carboxylic acids due to milder conditions and higher chemoselectivity, avoiding potential defluorination side reactions.

Reagents & Materials

-

Precursor: 2-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq)[1]

-

Reductant: Borane-THF complex (1.0 M solution, 1.5–2.0 eq)[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF)[6]

-

Quench: Methanol (MeOH), 1M HCl

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, nitrogen inlet, and addition funnel.

-

Dissolution: Charge the flask with 2-Methoxy-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add the BH₃·THF solution (1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution will occur.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.[1] The acid spot should disappear, replaced by the more polar alcohol spot.[1]

-

Quenching: Cool the mixture back to 0°C. Carefully add Methanol (excess) dropwise to destroy excess borane. Stir for 30 minutes.

-

Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the pure alcohol.

Synthesis Workflow Visualization

Figure 1: Chemoselective reduction pathway from the benzoic acid precursor to the target alcohol.[1][9]

Applications in Drug Discovery

This benzyl alcohol serves as a versatile "warhead" or linker in medicinal chemistry.[1] The hydroxyl group is rarely the final endpoint; rather, it is a handle for further functionalization.[1]

Key Transformations & Utility

-

Alkylation/Etherification: Conversion to benzyl ethers to introduce the 2-OMe-3-CF3 motif into larger scaffolds (e.g., kinase inhibitors).[1]

-

Oxidation: Re-oxidation to the benzaldehyde for reductive amination reactions.[1]

-

Halogenation: Conversion to benzyl bromide/chloride for nucleophilic substitution (SN2) reactions.[1]

Mechanistic Impact on Drug Design

-

Metabolic Blocking: The -CF₃ group at the 3-position blocks metabolic hydroxylation at a vulnerable site on the phenyl ring.[1]

-

Conformational Lock: The 2-methoxy group creates a steric clash with ortho-substituents, often forcing the phenyl ring into a specific twist angle relative to the rest of the molecule, which can improve binding affinity to protein targets like GPCRs and Ion Channels .[1]

Decision Logic for Fragment Selection

Figure 2: Strategic decision tree for incorporating the 2-methoxy-3-(trifluoromethyl)benzyl moiety.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance (NMR) Expectations

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.50 – 7.70 (m, 2H): Aromatic protons (H4, H6).[1] The CF3 group causes downfield shifts.

-

δ 7.20 – 7.30 (t, 1H): Aromatic proton (H5).

-

δ 4.75 (s or d, 2H): Benzylic protons (-CH ₂OH).

-

δ 3.95 (s, 3H): Methoxy protons (-OCH ₃). Distinctive singlet.

-

δ 2.00 – 2.50 (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O.[1]

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -62.0 to -63.0 (s, 3F): Characteristic singlet for the trifluoromethyl group attached to an aromatic ring.[1]

-

Mass Spectrometry (MS)

-

Ionization: ESI+ or EI.[1]

-

Molecular Ion: [M]⁺ = 206.

-

Fragment Ions: Loss of -OH (M-17) or loss of -CH₂OH (M-31) is common in benzyl alcohols.[1]

Handling & Safety (SDS Summary)

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT SE (Category 3 - Respiratory).[1]

-

Signal Word: Warning.

-

Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen or Argon). Benzyl alcohols can slowly oxidize to aldehydes or benzoic acids upon prolonged exposure to air.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.[1]

References

-

ChemicalBook. (2024).[1] 2-METHOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL CAS 1017778-74-3.[1] Retrieved from

-

Santa Cruz Biotechnology. (2024).[1][10] 2-Methoxy-3-(trifluoromethyl)benzoic acid (Precursor CAS 119692-41-0).[1][10] Retrieved from

-

Sigma-Aldrich. (2024).[1] 2-(Trifluoromethyl)benzyl alcohol NMR Data (Analog Comparison). Retrieved from

-

National Institute of Standards and Technology (NIST). (2024). Benzyl Alcohol Derivatives - General Properties. Retrieved from

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol | 1373921-03-9 [sigmaaldrich.com]

- 3. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR [m.chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 7. youtube.com [youtube.com]

- 8. US10745334B2 - Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Google Patents [patents.google.com]

- 9. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

- 10. 2-Methoxy-3-(trifluoromethyl)benzoic acid | CAS 119692-41-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

2-Methoxy-3-(trifluoromethyl)benzyl alcohol chemical properties

Topic: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Author Role: Senior Application Scientist[1]

Strategic Intermediate for Fluorinated Pharmacophores[1]

Executive Summary

In the landscape of modern medicinal chemistry, 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS 1017778-74-3 ) represents a high-value building block.[1] Its structural uniqueness lies in the ortho-methoxy, meta-trifluoromethyl substitution pattern.[1] This specific arrangement offers a dual advantage: the methoxy group provides a hydrogen bond acceptor and steric bulk to lock conformation, while the trifluoromethyl (

This guide details the physicochemical profile, synthetic pathways, and critical reactivity of this alcohol, specifically within the context of developing Voltage-Gated Sodium Channel (NaV1.[1]8) modulators for neuropathic pain management.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for the specific 2-methoxy-3-trifluoromethyl isomer.

| Property | Value / Description | Technical Note |

| CAS Number | 1017778-74-3 | Often confused with the 4-CF3 isomer (CAS 286441-68-7).[1] |

| Molecular Formula | ||

| Molecular Weight | 206.16 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous oil at RT; crystallizes at low temps.[1] |

| Boiling Point | ~95–100 °C @ 1–2 mmHg | Predicted based on analog vapor pressure curves.[1] |

| LogP (Predicted) | 2.3 ± 0.2 | Moderate lipophilicity suitable for CNS penetration.[1] |

| H-Bond Donors | 1 (Hydroxyl) | |

| H-Bond Acceptors | 4 (3 Fluorines + 1 Ether Oxygen) | |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Low water solubility (<1 mg/mL).[1] |

Synthetic Pathways & Causality[1]

Retrosynthetic Logic

The most reliable route to 2-Methoxy-3-(trifluoromethyl)benzyl alcohol is the chemoselective reduction of its corresponding benzoic acid precursor.[1] Direct electrophilic fluorination or trifluoromethylation of 2-methoxybenzyl alcohol is not recommended due to poor regioselectivity (favoring the para position).[1]

Precursor: 2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS 937068-58-1 ).[1]

Primary Synthesis Protocol: Borane-THF Reduction

Why this method? Borane-THF (

Experimental Workflow

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

-

Dissolution: Charge RBF with 2-Methoxy-3-(trifluoromethyl)benzoic acid (10.0 mmol, 2.20 g). Add anhydrous THF (50 mL). Cool to 0 °C.

-

Reduction: Dropwise add

(1.0 M in THF, 15.0 mL, 15.0 mmol) over 20 minutes. -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

-

Endpoint: Disappearance of the acid spot (baseline) and appearance of the alcohol (

).

-

-

Quench: Cool to 0 °C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. (Caution: Vigorous

evolution). -

Workup: Concentrate in vacuo. Redissolve residue in EtOAc (50 mL), wash with Sat.

(2 x 30 mL) and Brine (30 mL). Dry over -

Purification: Flash column chromatography (Hexanes:EtOAc 80:20).

Visualization: Synthesis & Reactivity Flow

Figure 1: Synthetic workflow from commercial acid precursor to the target alcohol and subsequent functionalization.[1][2]

Applications in Drug Development

The "Magic Methyl" & Fluorine Effect

This molecule is not merely a solvent or reagent; it is a pharmacophore scaffold .[1]

-

Conformational Lock: The 2-methoxy group creates a steric clash with the benzyl position, forcing the side chain out of the plane.[1] This pre-organization often improves binding affinity to protein pockets (e.g., GPCRs or Ion Channels).

-

Metabolic Blocking: The 3-

group blocks metabolic hydroxylation at the meta position, extending the drug's half-life (

Case Study: NaV1.8 Inhibitors

Recent medicinal chemistry campaigns (e.g., by Vertex Pharmaceuticals or similar pain-focused entities) have utilized the 2-methoxy-3-(trifluoromethyl)phenyl moiety in the design of selective NaV1.8 sodium channel blockers for treating neuropathic pain.[1]

-

Mechanism: The benzyl alcohol is converted to a benzyl halide (chloride/bromide) or sulfonate (mesylate) and then coupled to a heterocyclic core (e.g., tetrahydrofuran or pyridine).

-

Role: The lipophilic

group anchors the molecule in the hydrophobic voltage-sensing domain of the channel.[1]

Analytical Characterization (Self-Validation)

To ensure the integrity of your synthesized material, compare your data against these expected spectral signatures.

| Technique | Expected Signature | Interpretation |

| 1H NMR (400 MHz, | Benzylic | |

| Methoxy | ||

| Aromatic Protons . Pattern depends on resolution.[1] | ||

| 19F NMR | Trifluoromethyl .[1] Single sharp peak (referenced to | |

| IR Spectroscopy | 3350–3450 | O-H Stretch .[1] Indicates free alcohol.[1] |

| Mass Spec (ESI) | m/z 189 | Loss of hydroxyl group (tropylium ion formation).[1] |

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The benzylic position is prone to slow auto-oxidation to the aldehyde if exposed to air/light over months.[1]

-

Incompatibility: Strong oxidizing agents (permanganates, chromates) and acid chlorides.

References

-

ChemicalBook. (2024).[1] 2-Methoxy-3-(trifluoromethyl)benzyl alcohol Product Properties and CAS 1017778-74-3. Retrieved from

-

Justia Patents. (2022).[1] Substituted tetrahydrofuran analogs as modulators of sodium channels (NaV1.8). Patent Application WO2022256622A1.[1] Retrieved from

-

Santa Cruz Biotechnology. (2024).[1] 2-Methoxy-3-(trifluoromethyl)benzoic acid (Precursor Data). Retrieved from

-

American Chemical Society. (2020).[1] Late-Stage Radical Trifluoromethylation Strategies. Journal of Organic Chemistry. (Contextual reference for CF3 stability). Retrieved from

Sources

Technical Guide: Synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

This guide details the synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS: 1017778-74-3), a critical fluorinated building block in medicinal chemistry. The following content is structured to provide high-reliability protocols for drug development applications.

Target Molecule: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

CAS: 1017778-74-3

Molecular Formula: C

Part 1: Strategic Synthesis Pathways

The synthesis of this motif requires navigating the steric and electronic effects of the ortho-methoxy and meta-trifluoromethyl groups. We present three pathways: the "Gold Standard" (most reliable for scale-up), the "De Novo" (atom-economical from commodity chemicals), and the "Industrial" (S

Pathway Analysis

| Pathway | Strategy | Key Reagents | Pros | Cons |

| A. Acid Reduction (Gold Standard) | Reduction of benzoic acid precursor | LiAlH | High yield, simple workup, scalable.[1] | Requires specific acid precursor. |

| B. Directed Lithiation (De Novo) | Ortho-lithiation of 2-(trifluoromethyl)anisole | n-BuLi, DMF, NaBH | Uses cheap starting materials; short route. | Requires cryogenic conditions (-78°C); strict moisture control. |

| C. S | Fluorine displacement by methoxide | 2-Fluoro-3-(trifluoromethyl)benzoic acid, NaOMe | Avoids cryogenic steps; robust. | Requires high temperature; potential for decarboxylation. |

Visualization: Retrosynthetic Analysis & Forward Pathways

Figure 1: Convergent synthesis map showing the Acid Reduction (Green), Lithiation (Red), and S

Part 2: Detailed Experimental Protocols

Protocol A: Reduction of 2-Methoxy-3-(trifluoromethyl)benzoic acid

This is the preferred method for laboratory synthesis due to the stability of the starting material and the cleanliness of the reaction.

Precursor: 2-Methoxy-3-(trifluoromethyl)benzoic acid (CAS: 937068-58-1).[3][4]

Reagent: Borane-Tetrahydrofuran Complex (BH

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Solvation: Charge the flask with 2-Methoxy-3-(trifluoromethyl)benzoic acid (5.0 g, 22.7 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C in an ice bath.

-

Addition: Slowly add BH

·THF (1.0 M solution in THF, 34.0 mL, 34.0 mmol, 1.5 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Hydrogen gas evolution. -

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to a gentle reflux (65°C) for 3 hours to ensure complete conversion.

-

Quenching: Cool the mixture to 0°C. Carefully quench by dropwise addition of Methanol (10 mL) until gas evolution ceases. Note: This breaks the borate ester complex.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated NaHCO

(2 x 50 mL) and Brine (50 mL). -

Purification: Dry the organic layer over anhydrous Na

SO

Expected Yield: 90-95%

Validation:

Protocol B: Directed Ortho-Lithiation of 2-(Trifluoromethyl)anisole

This route is ideal if the benzoic acid precursor is unavailable. It exploits the directing power of the methoxy group.

Mechanism: The methoxy group directs lithiation to the ortho position (C6). The C3 position is blocked by the CF

Step-by-Step Methodology:

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Reagents: Add 2-(Trifluoromethyl)anisole (1.76 g, 10 mmol) and TMEDA (1.28 g, 11 mmol) to anhydrous THF (20 mL).

-

Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise over 15 minutes.

-

Critical Control Point: Maintain temperature below -70°C to prevent benzylic attack or decomposition. Stir for 1 hour at -78°C.

-

-

Formylation: Add anhydrous DMF (1.5 mL, 20 mmol) dropwise. Stir for 30 minutes at -78°C, then allow to warm to 0°C.

-

Quench & Reduction (One-Pot): Quench with saturated NH

Cl (10 mL). The intermediate is 2-Methoxy-3-(trifluoromethyl)benzaldehyde . To the crude mixture (or after extractive workup), add Methanol (20 mL) and NaBH -

Isolation: Standard extractive workup with Ethyl Acetate.

Part 3: Analytical Characterization

Confirm the identity of the product using the following spectroscopic markers.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| Singlet | Benzylic methylene (-CH | ||

| Singlet | Methoxy group (-OCH | ||

| Multiplet | Aromatic protons (1,2,3-substitution pattern) | ||

| Singlet | Trifluoromethyl group (-CF | ||

| MS (ESI) | m/z 189 [M-OH] | Fragment | Loss of hydroxyl group (common in benzylic alcohols) |

| IR | 3300-3400 cm | Broad band | O-H stretch |

Part 4: Safety & Handling

-

Fluorinated Compounds: While the CF

group is chemically stable, thermal decomposition of precursors can release HF. Use standard fume hood protocols. -

Reducing Agents:

-

LiAlH

: Reacts violently with water. Use distinct waste containers. -

BH

·THF: Flammable and generates hydrogen. Store under inert gas at 2-8°C.

-

-

Lithiation: n-BuLi is pyrophoric. Syringes and needles must be oven-dried and purged with inert gas before use.

References

-

Directed Ortho Metalation (DoM): Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

-

Acid Precursor Properties: PubChem. "2-Methoxy-3-(trifluoromethyl)benzoic acid." National Library of Medicine. Link

-

Borane Reduction Protocol: Brown, H. C., & Krishnamurthy, S. "Forty years of hydride reductions." Tetrahedron, 1979, 35(6), 567-607. Link

-

Regioselectivity of Lithiation: Schlosser, M. "The 2×3 effect: a magic bullet for the synthesis of 1,2,3-trisubstituted benzenes." European Journal of Organic Chemistry, 2001. Link

Sources

Technical Monograph: Spectroscopic Characterization of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

[1]

Compound ID : 2-Methoxy-3-(trifluoromethyl)phenylmethanol

CAS : 1017778-74-3

Formula : C

Introduction & Structural Significance

In medicinal chemistry, the 2-methoxy-3-(trifluoromethyl) motif is a privileged substructure.[1] The steric bulk of the ortho-methoxy group, combined with the electron-withdrawing nature of the meta-trifluoromethyl group, locks the conformation of the aromatic ring when incorporated into larger scaffolds.[1] This conformational restriction often improves binding affinity in protein pockets.[1]

However, this substitution pattern creates a unique spectroscopic signature. The proximity of the -OMe and -CF

Theoretical vs. Experimental Prediction Logic

To ensure the integrity of your analytical workflow, we apply a Fragment-Based Shift Prediction model validated against analogous fluorinated benzyl alcohols.[1]

-

Electronic Environment : The C2-Methoxy group acts as a strong

-donor but -

Steric Crowding : The 1,2,3-substitution pattern forces the methoxy group out of planarity, potentially shielding the benzylic protons (CH

OH) more than in the mono-substituted analogs.[1]

Validation Workflow Diagram

The following Graphviz diagram outlines the logic flow for confirming the structure using multi-nuclear NMR and MS.

Caption: Logical workflow for the structural validation of fluorinated benzyl alcohols, emphasizing critical checkpoints in NMR analysis.

Spectroscopic Data Analysis[2][3][4][5]

A. Nuclear Magnetic Resonance (NMR)

Solvent : CDCl

H NMR (400 MHz, CDCl

)

The proton spectrum is characterized by a diagnostic aromatic pattern and two distinct singlets for the benzylic and methoxy protons.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Ar-H | 7.60 - 7.65 | Doublet (d) | 1H | H4 : Ortho to CF | |

| Ar-H | 7.52 - 7.58 | Doublet (d) | 1H | H6 : Ortho to CH | |

| Ar-H | 7.20 - 7.25 | Triplet (t) | 1H | H5 : Meta to both substituents.[1] | |

| CH | 4.75 - 4.80 | Singlet (s) | 2H | - | Benzylic CH |

| OCH | 3.88 - 3.92 | Singlet (s) | 3H | - | Methoxy : Characteristic region for Ar-OMe.[1] |

| OH | 2.00 - 2.50 | Broad (br s) | 1H | - | Hydroxyl : Shift varies with concentration.[1] |

Expert Insight : The signal for H4 (approx 7.6 ppm) may show broadening or a small quartet splitting due to long-range coupling with the adjacent CF

group (Hz).[1] This is a definitive confirmation of the 3-position of the trifluoromethyl group.[1]

C NMR (100 MHz, CDCl

)

The carbon spectrum validates the presence of fluorine through C-F coupling (quartets).

| Shift ( | Multiplicity | Assignment | |

| 158.5 | Singlet | - | C2 (Ar-OMe) : Ipso to oxygen.[1] |

| 135.2 | Singlet | - | C1 (Ar-CH |

| 129.5 | Quartet | ~30 | C3 (Ar-CF |

| 126.8 | Quartet | ~5 | C4 : Ortho to CF |

| 124.5 | Quartet | ~272 | CF |

| 124.0 | Singlet | - | C6 : Ortho to CH |

| 120.5 | Singlet | - | C5 : Meta position.[1] |

| 61.5 | Singlet | - | Benzylic CH |

| 60.8 | Singlet | - | Methoxy CH |

F NMR (376 MHz, CDCl

)

-

Shift :

-62.5 ppm.[1] -

Multiplicity : Singlet (or very fine doublet if H-F coupling is resolved).

-

Purity Check : Integration of this peak against an internal standard (e.g.,

-trifluorotoluene) is the most accurate method for purity assay.[1]

B. Mass Spectrometry (GC-MS / ESI-MS)[1]

C. Infrared Spectroscopy (FT-IR)

Experimental Protocol: Sample Preparation for High-Fidelity NMR

To reproduce the data above and avoid common artifacts (like water peaks obscuring the benzylic region), follow this protocol.

-

Drying : Ensure the solid/oil is dried under high vacuum (< 1 mbar) for 2 hours to remove trace synthesis solvents (often THF or DCM).

-

Solvent Choice : Use CDCl

(99.8% D) stored over molecular sieves.[1] Acidic impurities in older chloroform can catalyze H/D exchange of the hydroxyl proton, making it disappear. -

Concentration : Prepare a solution of 10 mg sample in 0.6 mL solvent .

-

Too dilute: Low signal-to-noise on

C. -

Too concentrated: Viscosity broadening and intermolecular H-bonding shifts the OH peak.[1]

-

-

Acquisition :

-

Set relaxation delay (

) to 5 seconds for quantitative -

Use a spectral width of -100 to 0 ppm for the Fluorine channel.[1]

-

Quality Control & Impurity Profiling

During the synthesis (typically reduction of 2-methoxy-3-(trifluoromethyl)benzaldehyde ), the following impurities are common:

| Impurity | Detection Method | Diagnostic Signal |

| Starting Aldehyde | Aldehyde proton singlet at ~10.2 ppm . | |

| Over-reduced Toluene | GC-MS | |

| Des-methyl Phenol | Broad singlet > 5.0 ppm (Ar-OH); shift of OMe disappears.[1] |

References

-

ChemicalBook . 2-Methoxy-3-(trifluoromethyl)benzyl alcohol Product Page. Retrieved from

-

BLDpharm . 2-Methoxy-3-(trifluoromethyl)phenylmethanol MSDS & Spectral Data. Retrieved from

-

Apollo Scientific . Fluorinated Building Blocks: 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl alcohol analogs. Retrieved from

-

PubChem . Compound Summary for analogous 3-(Trifluoromethoxy)benzyl alcohol. Retrieved from

Technical Guide: IR Spectroscopy of 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) vibrational characteristics of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol . As a poly-functionalized aromatic intermediate often utilized in medicinal chemistry (e.g., kinase inhibitors, CNS active agents), accurate spectral characterization is critical for quality control and structural validation.

This document moves beyond basic peak assignment, exploring the steric and electronic interplay between the ortho-methoxy and meta-trifluoromethyl substituents, and their impact on the hydroxyl stretching manifold.

Structural Analysis & Vibrational Physics

Before interpreting the spectrum, we must deconstruct the molecule into its constituent oscillators. The steric crowding between the C2-methoxy and C3-trifluoromethyl groups induces specific conformational locks that influence vibrational modes.

The Molecular Scaffold

-

Core: 1,2,3-Trisubstituted Benzene Ring.

-

Donor/Acceptor: The Benzyl Alcohol (

) acts as both a hydrogen bond donor and acceptor. -

Electronic Modifier: The Trifluoromethyl (

) group is a strong electron-withdrawing group (EWG) via induction, intensifying ring polarization. -

Steric Lock: The Methoxy (

) group at C2 is flanked by the bulky

Experimental Methodology

To obtain high-fidelity data, the following protocols are recommended.

Sample Preparation

| State | Method | Pathlength/Crystal | Purpose |

| Neat (Liquid/Oil) | ATR (Attenuated Total Reflectance) | Diamond or ZnSe | Routine QC. Rapid identification. Note: Intermolecular H-bonding will dominate, broadening the OH stretch.[1][2] |

| Solution | Transmission Cell | Structural Analysis. Use dilute |

Acquisition Workflow (DOT Visualization)

The following diagram outlines the standard operating procedure for validating this specific intermediate.

Figure 1: Standardized workflow for IR acquisition, emphasizing the choice between neat and solution-phase analysis.

Spectral Interpretation

The spectrum is dominated by three distinct regions: the High-Frequency Hydroxyl/Alkyl region, the "Silent" region, and the Fingerprint region (dominated by C-F and C-O stretches).

Region I: High Frequency (4000 – 2800 cm⁻¹)

This region is diagnostic for the alcohol functionality and the hydrocarbon backbone.

-

O-H Stretching (

):-

Neat/ATR: A broad, intense band centered at 3300–3400 cm⁻¹ . This represents polymeric intermolecular hydrogen bonding.

-

Dilute Solution: A sharp band appears at ~3600–3640 cm⁻¹ (free OH) and potentially a secondary band at ~3550 cm⁻¹ indicating intramolecular H-bonding to the ortho-methoxy oxygen.

-

-

C-H Stretching (

):-

Aromatic: Weak, sharp spikes just above 3000 cm⁻¹ (3050–3100 cm⁻¹).

-

Aliphatic (Methyl/Methylene): Distinct bands at 2850–2960 cm⁻¹ .[3] The methoxy methyl group (

) typically shows a specific stretch around 2835–2840 cm⁻¹ .

-

Region II: The Fingerprint & Functional Zone (1700 – 1000 cm⁻¹)

This is the most complex region due to the overlap of C-F and C-O stretches.

-

Aromatic Ring Breathing: 1580–1600 cm⁻¹ and 1450–1500 cm⁻¹ . The presence of the electron-withdrawing

group often intensifies the ring stretch around 1600 cm⁻¹ due to a change in the dipole moment. -

Trifluoromethyl (

) Stretches: 1100–1350 cm⁻¹ .-

The

group exhibits very strong, broad absorptions in this region. Expect two to three intense bands (symmetric and asymmetric stretching) that dominate the spectrum, often obscuring weaker C-H bending modes. -

Diagnostic Range: Look for massive absorbance between 1320 cm⁻¹ and 1120 cm⁻¹ .

-

-

Ether (

) & Alcohol (-

Aryl-Alkyl Ether: Asymmetric stretch typically at 1230–1275 cm⁻¹ . This will likely overlap with the C-F bands.

-

Benzyl Alcohol C-O: Strong band at 1000–1050 cm⁻¹ .

-

Summary of Characteristic Bands

| Functional Group | Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| Alcohol (-OH) | Stretch | 3300–3400 (Broad) | Strong | H-bonded (Neat).[4] Shifts to ~3600 in dilute solution. |

| Aromatic C-H | Stretch | 3000–3100 | Weak | Characteristic of benzene ring. |

| Alkyl C-H | Stretch | 2850–2960 | Medium | Methylene and Methoxy groups. |

| Aromatic Ring | Stretch | 1580–1600 | Medium | Enhanced by polar substituents. |

| Trifluoromethyl | C-F Stretch | 1100–1350 | Very Strong | The "Fingerprint" dominator. Multiple broad bands. |

| Aryl Ether | C-O Stretch | 1230–1275 | Strong | Likely overlapped by C-F. |

| Primary Alcohol | C-O Stretch | 1000–1050 | Strong | Diagnostic for benzyl alcohol. |

Advanced Considerations: Hydrogen Bonding Logic

For drug development, understanding the "free" vs. "bound" state of the hydroxyl group is vital for predicting solubility and permeability. The ortho-methoxy group provides a local acceptor for the hydroxyl proton.

Intramolecular vs. Intermolecular Differentiation

The following logic tree illustrates how to interpret dilution studies for this molecule.

Figure 2: Decision logic for distinguishing intramolecular hydrogen bonding (OH to OMe) from intermolecular networks.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignment).

-

NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Methoxybenzyl alcohol. National Institute of Standards and Technology. Available at: [Link] (Used as the base scaffold reference).

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for C-F and Aryl Ether frequency ranges).[5][6]

- Kovács, A., et al. (2010). Intramolecular Hydrogen Bonding in Ortho-Substituted Benzyl Alcohols. Journal of Molecular Structure. (Mechanistic insight into OH...OMe interactions).

Sources

- 1. quora.com [quora.com]

- 2. distinguish between inter and intramolecular hydrogen bonding by IR?.. [askfilo.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

Mass spectrometry of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (C₉H₉F₃O₂), a compound of interest in synthetic chemistry and drug discovery. As a substituted benzyl alcohol, its structure incorporates functional groups that yield distinct and predictable fragmentation patterns under various ionization conditions. This document offers an in-depth exploration of its behavior under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI), providing field-proven insights into experimental design, data interpretation, and structural elucidation. The methodologies and mechanistic discussions herein are designed to serve as a self-validating framework for researchers requiring robust analytical characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

2-Methoxy-3-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic compound whose physicochemical properties are significantly influenced by its substituent groups. The trifluoromethyl (CF₃) group, a common moiety in modern pharmaceuticals, enhances metabolic stability and membrane permeability, while the methoxy and alcohol groups provide sites for further chemical modification and metabolic activity[1][2]. Accurate structural confirmation and purity assessment are therefore critical milestones in its synthesis and application.

Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will dissect the fragmentation behavior of the target molecule using two complementary ionization techniques:

-

Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS): A hard ionization technique that provides a reproducible fragmentation "fingerprint," ideal for library matching and elucidating the core structure of the molecule.

-

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS): A soft ionization technique that typically preserves the molecular ion, allowing for accurate mass determination and targeted fragmentation studies (MS/MS) to map substituent losses.

Molecular Structure and Properties

Before delving into the mass spectra, understanding the fundamental properties of the analyte is crucial for method development.

| Property | Value |

| Chemical Formula | C₉H₉F₃O₂ |

| Average Molecular Weight | 206.16 g/mol |

| Monoisotopic Mass | 206.0555 Da |

| Key Structural Features | Aromatic Ring, Methoxy Group (-OCH₃), Trifluoromethyl Group (-CF₃), Primary Alcohol (-CH₂OH) |

The interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group, combined with the reactive benzyl alcohol moiety, dictates the fragmentation pathways observed.

Electron Ionization (EI) Mass Spectrometry: A Fragmentation Roadmap

Under standard 70 eV EI conditions, 2-Methoxy-3-(trifluoromethyl)benzyl alcohol will undergo extensive and predictable fragmentation. The resulting mass spectrum is a composite of ions formed through characteristic cleavage events common to alcohols, ethers, and substituted aromatic compounds[3][4][5].

The primary fragmentation processes are driven by the formation of the most stable cations. For benzyl alcohols, this often involves cleavages alpha to the oxygen atom and losses of functional groups from the aromatic ring[6].

Predicted EI Fragmentation Data

| m/z (Nominal) | Proposed Ion Structure / Neutral Loss | Fragmentation Pathway & Rationale |

| 206 | [M]⁺• (Molecular Ion) | The intact radical cation. Its abundance may be low due to the facile fragmentation of the benzyl alcohol moiety. |

| 189 | [M - •OH]⁺ | Loss of the hydroxyl radical. This results in a highly stable, resonance-delocalized substituted benzyl cation. This is often a prominent peak for benzyl alcohols. |

| 188 | [M - H₂O]⁺• | Loss of a neutral water molecule (dehydration). A common fragmentation pathway for alcohols[3][4]. |

| 175 | [M - •OCH₃]⁺ | Loss of the methoxy radical. Cleavage of the aryl-ether bond. |

| 161 | [M - •OH - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 189 fragment. This is a characteristic fragmentation of many aromatic cations. |

| 137 | [M - •CF₃]⁺ | Loss of the trifluoromethyl radical. While the C-CF₃ bond is strong, this fragmentation is possible. |

Visualizing the EI Fragmentation Cascade

The logical flow of fragmentation from the molecular ion can be visualized to aid in spectral interpretation.

Sources

Physical Properties and Characterization of 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol

Technical Guide for Medicinal Chemistry Applications

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS: 1017778-74-3), a critical fluorinated building block in drug discovery. We examine its physicochemical profile, emphasizing the electronic interplay between the electron-donating methoxy group and the electron-withdrawing trifluoromethyl moiety. Detailed protocols for purity assessment (HPLC,

Introduction: The Fluorine-Methoxy Synergy

In modern medicinal chemistry, the simultaneous incorporation of fluorine and methoxy groups is a strategic design choice. 2-Methoxy-3-(trifluoromethyl)benzyl alcohol serves as a versatile scaffold because it combines two distinct electronic effects:

-

Metabolic Stability: The

group at the 3-position blocks metabolic oxidation at a vulnerable site, increasing the half-life of the final drug candidate. -

Conformational Locking: The steric bulk of the ortho-methoxy group (relative to the benzylic position) and the meta-trifluoromethyl group creates a crowded 1,2,3-substitution pattern. This restricts bond rotation, potentially locking the molecule into a bioactive conformation that favors receptor binding.

Physicochemical Profile

The following data aggregates predicted and experimentally derived values typical for this class of fluorinated benzyl alcohols.

Table 1: Core Physical Properties

| Property | Value / Description | Note |

| IUPAC Name | [2-Methoxy-3-(trifluoromethyl)phenyl]methanol | |

| CAS Number | 1017778-74-3 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 206.16 g/mol | |

| Physical State | Liquid (at 25°C) | Viscous, clear to pale yellow |

| Boiling Point | 252.9 ± 40.0 °C | Predicted at 760 mmHg |

| Density | 1.282 ± 0.06 g/cm³ | High density due to |

| LogP (Predicted) | 2.15 ± 0.3 | Moderate lipophilicity |

| pKa (Hydroxyl) | ~14.5 | Typical for benzyl alcohols |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water |

Analyst Note: The high density (1.28 g/cm³) is characteristic of trifluoromethylated aromatics. When partitioning in aqueous workups, this compound will often reside in the lower organic layer if using chlorinated solvents (DCM), but the upper layer if using ether/ethyl acetate.

Structural Analysis & Electronic Effects

The 1,2,3-substitution pattern creates a unique electronic environment.

-

Electronic Push-Pull: The

group (Position 2) is an inductive withdrawer but a strong resonance donor. The -

Result: The benzene ring is electron-deficient relative to unsubstituted benzyl alcohol, making the benzylic hydroxyl group slightly more acidic and the benzylic carbon less prone to oxidative degradation than non-fluorinated analogs.

Diagram 1: Electronic & Steric Interactions

Caption: Electronic and steric influence of substituents on the benzylic core.

Experimental Characterization Protocols

To validate the identity and purity of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol, the following multi-modal approach is required.

Purity Analysis via HPLC

Standard reverse-phase chromatography is recommended.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Retention Logic: The

group significantly increases retention time compared to non-fluorinated benzyl alcohols. Expect elution later than 2-methoxybenzyl alcohol.

NMR Spectroscopy Validation

Due to the fluorine content,

Protocol:

-

Dissolve ~10 mg of sample in

or -

F-NMR: Look for a single singlet around -60 to -63 ppm . The absence of splitting confirms the integrity of the

-

H-NMR Key Signals:

-

Benzylic

: Singlet/Doublet at ~4.6 ppm. -

Methoxy

: Singlet at ~3.8–3.9 ppm. -

Aromatic Protons: Three signals in the 7.0–7.8 ppm region.

-

Solubility Profiling for Formulation

For biological assays, stock solutions should be prepared in DMSO .

-

Max Solubility: >50 mM in DMSO.

-

Precipitation Risk: When diluting into aqueous media (PBS), maintain DMSO concentration <0.5% to avoid crashing out the compound due to the lipophilic

group.

Synthesis & Application Context

This alcohol is typically generated via the reduction of the corresponding benzoic acid or benzaldehyde. It serves as a precursor for introducing the "2-methoxy-3-(trifluoromethyl)benzyl" motif into amines or ethers via nucleophilic substitution (after converting -OH to a leaving group like -Br or -OMs).

Diagram 2: Synthesis Workflow

Caption: Standard reductive pathway from the commercially available benzoic acid precursor.

Handling and Safety (SDS Summary)

While specific toxicological data for this isomer may be limited, it should be handled with the standard precautions for fluorinated benzyl alcohols.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Benzyl alcohols can slowly oxidize to benzaldehydes upon air exposure.

-

Incompatibility: Strong oxidizing agents and acid chlorides.

References

-

Matrix Scientific. (2024).[1] Product Data: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS 1017778-74-3).[2] Matrix Scientific Catalog. Link

-

ChemicalBook. (2024). Predicted Physical Properties for Fluorinated Benzyl Alcohols.[3] ChemicalBook Database. Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and Properties of Trifluoromethylbenzyl Alcohols. NIST Chemistry WebBook, SRD 69. Link

-

Jelsciences. (2021). Drug Design Strategies: Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Engineering and Applied Sciences. Link

Sources

Technical Guide: Solubility Profile & Solvent Selection for 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

[1]

CAS Registry Number: 1017778-74-3 Molecular Formula: C₉H₉F₃O₂ Molecular Weight: 206.16 g/mol [1][2]

Part 1: Executive Summary & Physicochemical Analysis[1]

In pharmaceutical and agrochemical synthesis, 2-Methoxy-3-(trifluoromethyl)benzyl alcohol serves as a critical intermediate, often utilized for its unique electronic properties driven by the trifluoromethyl (

Unlike simple benzyl alcohols, the presence of the electron-withdrawing

Structural Impact on Solubility

The molecule exhibits a distinct amphiphilic character, though heavily skewed towards lipophilicity due to the fluorinated motif.[1]

Figure 1: Functional group analysis determining the solubility vector of CAS 1017778-74-3.

Theoretical Solubility Prediction:

-

High Solubility (>100 mg/mL): Lower alcohols (Methanol, Ethanol), Chlorinated solvents (DCM, Chloroform), Polar aprotics (DMSO, DMF, THF).[1]

-

Moderate Solubility (10–50 mg/mL): Esters (Ethyl Acetate), Ethers (MTBE).

-

Low/Poor Solubility (<1 mg/mL): Aliphatic hydrocarbons (Hexanes, Heptane), Water (due to the lipophilic

offset).[1]

Part 2: Solvent Screening Methodology

For process development, relying on general predictions is insufficient.[1] The following Self-Validating Protocol ensures accurate solubility determination, critical for designing crystallization or extraction steps.

Phase 1: The "Visual Saturation" Protocol

This rapid screening method determines the approximate solubility range without requiring HPLC initially.[1]

Reagents:

-

Compound: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (Solid).[1]

-

Solvents: Methanol, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Toluene, Heptane, Water.[1]

Workflow:

-

Preparation: Weigh 50 mg of the compound into a 4 mL clear glass vial.

-

Incremental Addition: Add solvent in 100 µL aliquots at room temperature (

). -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution, no particulates).

Calculation:

| Volume Added (µL) | Calculated Solubility (mg/mL) | Classification |

| 100 | > 500 | Freely Soluble |

| 500 | ~ 100 | Soluble |

| 1000 (1 mL) | 50 | Moderately Soluble |

| 5000 (5 mL) | 10 | Sparingly Soluble |

| > 5000 | < 10 | Poorly Soluble |

Phase 2: Quantitative HPLC Determination (Thermodynamic Solubility)

For precise values required in crystallization design (MSZW determination).

Protocol:

-

Saturation: Add excess solid (~200 mg) to 1 mL of solvent.

-

Equilibration: Slurry at

for 24 hours (constant agitation). -

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter. Note: Do not use Nylon filters as fluorinated compounds may adsorb.

-

Dilution: Dilute the filtrate 100x with Acetonitrile.

-

Analysis: Inject into HPLC (UV detection at 254 nm or 210 nm).

Part 3: Process Implications & Applications[1]

The solubility profile of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol dictates its behavior in synthesis and purification.[1]

Reaction Solvent Selection

Due to the nucleophilic nature of the benzylic hydroxyl group, reactions often involve alkylation or oxidation.[1]

-

Recommended: Dichloromethane (DCM) or THF .[1] Both provide excellent solubility (>200 mg/mL) and are inert to typical activation conditions (e.g., reaction with thionyl chloride or mesyl chloride).[1]

-

Avoid: Water or neat Alkanes, as phase transfer catalysis would be required due to poor solubility.[1]

Crystallization Strategy

Purification of this intermediate is best achieved via Anti-Solvent Crystallization .[1]

-

Solvent (Good): Ethyl Acetate or Isopropyl Alcohol (IPA).

-

Anti-Solvent (Bad): Heptane or Hexane.[1]

-

Method: Dissolve the crude oil/solid in minimal warm IPA (

). Slowly add Heptane while cooling to

Figure 2: Recommended purification workflow based on solubility differentials.

Extraction (Work-up)

-

Partition Coefficient: The compound is expected to have a LogP of approx.[1] 2.0–2.5 .[1][3][4]

-

Protocol: In an aqueous work-up, the compound will partition strongly into the organic layer (DCM or EtOAc).[1]

-

pH Sensitivity: The benzylic alcohol is neutral.[1] However, if the synthesis involves a precursor phenol (acidic), ensure the aqueous layer is basic (pH > 10) to retain impurities in the water, while the alcohol remains in the organic phase.[1]

References

-

Chemical Identification: National Center for Biotechnology Information.[1] (2025).[1][4][5] PubChem Compound Summary for CAS 1017778-74-3. Retrieved from [Link]

-

Solubility Methodology: Vogels Textbook of Practical Organic Chemistry.[1] (5th Ed.). Solubility and Purification Techniques. (Standard reference for recrystallization protocols).

-

Hansen Solubility Parameters: Abbott, S., & Hansen, C. M. (2013).[1] Hansen Solubility Parameters in Practice. (Theoretical basis for solvent selection).[1]

Sources

Technical Whitepaper: Discovery and Synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

[1]

Executive Summary

Compound Identity: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol CAS Registry Number: 1017778-74-3 Molecular Formula: C₉H₉F₃O₂ Molecular Weight: 206.16 g/mol [1][2][3]

This guide details the discovery logic and first scalable synthesis of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol , a critical "privileged scaffold" in modern medicinal chemistry.[1] This fluorinated benzyl alcohol moiety serves as a pivotal building block for G-Protein Coupled Receptor (GPCR) antagonists (specifically GnRH antagonists) and select kinase inhibitors.[1] Its structural value lies in the ortho-methoxy/meta-trifluoromethyl substitution pattern, which induces a specific torsional twist in the biaryl ether or amine linkage, optimizing receptor binding pocket occupancy while enhancing metabolic stability against CYP450 oxidation.[1]

Retrosynthetic Analysis & Discovery Logic

The discovery of this specific isomer was driven by the need to improve the pharmacokinetic profile of biaryl ether drug candidates.[1] Early Structure-Activity Relationship (SAR) studies indicated that replacing a hydrogen or simple halogen with a bulky, electron-withdrawing trifluoromethyl group at the meta position, combined with an ortho-methoxy group, significantly improved oral bioavailability and blood-brain barrier (BBB) penetration.[1]

Strategic Disconnections

To synthesize this compound efficiently, three primary retrosynthetic pathways were evaluated during the initial discovery phase:

-

Route A (The Salicylate Route): Functionalization of commercially available 3-(trifluoromethyl)salicylic acid.[1] This is the most reliable "discovery" route due to starting material availability.[1]

-

Route B (The SₙAr Route): Nucleophilic aromatic substitution of 2-fluoro-3-(trifluoromethyl)benzaldehyde.[1]

-

Route C (The Lithiation Route): Directed ortho-lithiation of 3-(trifluoromethyl)anisole.[1] (Discarded for early scale-up due to regioselectivity issues between C2 and C6).

Figure 1: Retrosynthetic analysis showing the three primary disconnections.[1] Route A is prioritized for high-fidelity synthesis.[1]

Core Synthesis Protocol: The Salicylate Route

This protocol describes the robust, self-validating method established for the first multi-gram synthesis of the target.[1] It avoids the regioselectivity ambiguity of lithiation and the harsh conditions of some SₙAr reactions.[1]

Reaction Scheme

-

Methylation: 2-Hydroxy-3-(trifluoromethyl)benzoic acid

Methyl 2-methoxy-3-(trifluoromethyl)benzoate.[1] -

Reduction: Methyl 2-methoxy-3-(trifluoromethyl)benzoate

2-Methoxy-3-(trifluoromethyl)benzyl alcohol.[1]

Step-by-Step Methodology

Step 1: Global Methylation (One-Pot)

Rationale: Simultaneous protection of the carboxylic acid and methylation of the phenol prevents zwitterionic solubility issues and activates the carboxylate for reduction.[1]

Reagents:

-

2-Hydroxy-3-(trifluoromethyl)benzoic acid (1.0 eq)[1]

-

Potassium Carbonate (K₂CO₃, 2.5 eq) - Anhydrous, milled[1]

-

Iodomethane (MeI, 3.0 eq) or Dimethyl Sulfate (DMS)[1]

-

Solvent: Acetone or DMF (0.5 M concentration)

Protocol:

-

Charge a flame-dried round-bottom flask with 2-hydroxy-3-(trifluoromethyl)benzoic acid and anhydrous Acetone.

-

Add K₂CO₃ in a single portion. The suspension will turn bright yellow (phenoxide formation).[1]

-

Cool to 0°C. Add MeI dropwise over 20 minutes to control exotherm.

-

Allow to warm to room temperature and reflux for 4–6 hours.

-

Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et₂O, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄.[1]

-

Yield: Expect >90% of Methyl 2-methoxy-3-(trifluoromethyl)benzoate .

Step 2: Hydride Reduction

Rationale: Lithium Aluminum Hydride (LiAlH₄) is used for complete reduction.[1] Sodium Borohydride (NaBH₄) is generally insufficient for benzoate esters without additives (like LiCl), making LiAlH₄ the reagent of choice for discovery scale.[1]

Reagents:

-

Methyl 2-methoxy-3-(trifluoromethyl)benzoate (1.0 eq)[1]

-

LiAlH₄ (1.2 eq, 2.4 M in THF)[1]

-

Solvent: Anhydrous THF

Protocol:

-

Charge an oven-dried flask with the intermediate ester and anhydrous THF under Nitrogen/Argon. Cool to 0°C.[1]

-

Add LiAlH₄ solution dropwise.[1] Caution: Gas evolution (H₂).

-

Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Fieser Quench (Critical for Safety):

-

Stir until a white, granular precipitate forms. Filter through a Celite pad.[1]

-

Concentrate the filtrate to yield the crude alcohol.[1]

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Data Summary Table:

| Parameter | Specification | Observation/Target |

| Appearance | Solid / Oil | Clear colorless oil (crystallizes upon standing) |

| ¹H NMR (CDCl₃) | Characteristic Peaks | |

| ¹⁹F NMR | Diagnostic Shift | |

| Purity (HPLC) | UV @ 254nm | >98.5% required for library synthesis |

Alternative "Process" Route (SₙAr Strategy)

For larger scale-up (>100g), the use of LiAlH₄ and MeI becomes hazardous/expensive.[1] The SₙAr route utilizing 2-Fluoro-3-(trifluoromethyl)benzaldehyde is preferred.[1]

Mechanism: The electron-withdrawing effect of the -CHO and -CF₃ groups at the ortho and meta positions strongly activates the fluorine at C2 for nucleophilic displacement.[1]

Figure 2: Nucleophilic Aromatic Substitution pathway. This route avoids the use of methyl iodide and allows for milder reduction using NaBH₄.[1]

Protocol Modification:

Critical Parameters & Troubleshooting

Regiocontrol in Discovery

If utilizing the Lithiation Route (Route C) , be aware that 3-(trifluoromethyl)anisole has two acidic protons: C2 (between OMe and CF₃) and C6 (para to CF₃).[1]

-

Issue: n-BuLi often yields a mixture of C2 and C6 lithiation.[1]

-

Solution: Use of Schlosser’s Base (n-BuLi + KOtBu) or directing groups is required to force C2 lithiation, but steric hindrance often makes the Salicylate Route (Route A) superior for purity.[1]

Volatility

The intermediate 2-Methoxy-3-(trifluoromethyl)benzaldehyde can be volatile.[1] Do not apply high vacuum (<5 mbar) for extended periods at elevated temperatures during concentration.[1]

Fluorine NMR Validation

The ¹⁹F NMR is the quickest self-validating tool.[1]

-

Precursor (2-Fluoro...): Will show a specific F-F coupling or distinct shift for the aromatic fluorine (-110 to -120 ppm).[1]

-

Product: Should show only the CF₃ signal (approx -62 ppm) and no aromatic fluorine signal.

References

-

Sigma-Aldrich. Product Entry: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS 1017778-74-3).[1]Link[1]

-

ChemicalBook. CAS Database List: 1017778-74-3 Properties and Suppliers.[1]Link[1]

-

Gong, Y., et al. (2019).[1] Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.[1][4][5][6][7] (Related fluorinated benzyl alcohol synthesis methodologies).[1][4][5][6][7] Link

-

Accela ChemBio. Product Catalog: 2-Methoxy-3-(trifluoromethyl)benzaldehyde (Precursor CAS 1000339-54-7).[1]Link[1]

-

American Chemical Society (ACS). Common methodologies for reduction of benzoic acids to benzyl alcohols.[1] (General Reference). Link[1]

Sources

- 1. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 2. 2-METHOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL | 1017778-74-3 [chemicalbook.com]

- 3. 2-Methoxy-3-(trifluoromethyl)benzyl alcohol, JRD, 97% [chemicalbook.com]

- 4. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol - Google Patents [patents.google.com]

- 5. CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol - Google Patents [patents.google.com]

- 6. Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Eureka | Patsnap [eureka.patsnap.com]

- 7. US10745334B2 - Method for synthesizing 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol - Google Patents [patents.google.com]

Technical Guide: Purity and Characterization of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

[1][2]

Executive Summary

In the landscape of modern medicinal chemistry, 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS: 1017778-74-3) serves as a critical pharmacophore building block.[1] The trifluoromethyl (-CF₃) group confers metabolic stability and lipophilicity, while the methoxy (-OCH₃) group provides a handle for hydrogen bonding and steric modulation.[1]

However, the electronic effects that make this compound valuable—specifically the electron-withdrawing nature of the -CF₃ group ortho to the methoxy—also introduce unique challenges in its synthesis and characterization.[1] Standard purity assessments often fail to detect specific fluorinated impurities or oxidation byproducts.

This guide moves beyond generic Certificates of Analysis (CoA). It establishes a self-validating analytical framework , prioritizing 19F qNMR for absolute assay and Orthogonal HPLC-MS for impurity profiling, ensuring the material meets the stringent requirements of GMP drug development.

Chemical Identity & Properties

| Parameter | Specification |

| Chemical Name | 2-Methoxy-3-(trifluoromethyl)benzenemethanol |

| CAS Number | 1017778-74-3 |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol |

| Appearance | Clear liquid to low-melting white solid (dependent on purity) |

| Key Functional Groups | Primary Alcohol (-CH₂OH), Trifluoromethyl (-CF₃), Methoxy (-OCH₃) |

| SMILES | COc1c(C(F)(F)F)cccc1CO |

Synthesis Logic & Impurity Profiling

To accurately characterize purity, one must understand the genesis of impurities.[1] This compound is typically synthesized via the selective reduction of 2-Methoxy-3-(trifluoromethyl)benzaldehyde using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

The Impurity Landscape

The "Threat Matrix" for this compound includes three distinct categories:

-

Process Impurities: Unreacted aldehyde precursor.

-

Side-Reaction Products: Dimeric ethers formed under acidic workup conditions.[1]

-

Degradants: The benzyl alcohol moiety is susceptible to air oxidation, reverting to the aldehyde or oxidizing further to the benzoic acid.[1]

Expert Insight: The electron-withdrawing -CF₃ group at the 3-position deactivates the ring but increases the acidity of the benzylic protons, making the alcohol slightly more prone to oxidation than non-fluorinated analogues.[1]

Synthesis & Impurity Flowchart (DOT Visualization)

Caption: Synthesis pathway highlighting critical control points where impurities A, B, and C are generated.

Analytical Strategy: The "Triad" Approach

A single method cannot validate purity. We employ a Triad Strategy :

-

19F qNMR: For absolute assay (Mass Balance).

-

HPLC-UV/MS: For chromatographic purity and impurity identification.[1]

-

GC-HS: For residual solvent quantification.

Tier 1: 19F qNMR (The Gold Standard)

Why: Unlike HPLC, which relies on relative response factors (UV extinction coefficients), Quantitative NMR (qNMR) is a primary ratio method. The -CF₃ group provides a clean, isolated signal region (~ -62 ppm) free from solvent interference (unlike 1H NMR).[1]

Protocol:

-

Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) or

-Trifluorotoluene .[1] -

Solvent: DMSO-

(prevents volatility loss and ensures solubility of polar impurities).[1] -

Parameters:

-

Pulse Angle: 90°

-

Relaxation Delay (

): -

Scans: 64 (for S/N > 200).

-

Tier 2: Orthogonal HPLC-UV/MS

Why: qNMR gives the amount of active molecule; HPLC reveals what else is there.[1] Critical Consideration: The fluorinated ring has low UV absorbance. Detection at 210-220 nm is mandatory, but this increases baseline noise.[1] MS detection (ESI+) is required to confirm the identity of impurities (e.g., Aldehyde [M+H]+ = 205.1; Alcohol [M-OH]+ carbocation).

Analytical Decision Matrix (DOT Visualization)

Caption: The Analytical Triad ensures no impurity escapes detection by cross-verifying Assay, Purity, and Solvents.

Detailed Experimental Protocols

Protocol A: High-Resolution HPLC Method

-

Instrument: UPLC or HPLC with DAD and QDa/MS.

-

Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Why: Standard C18 provides sufficient hydrophobic retention for the benzyl alcohol.[1]

-

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of benzoic acid impurity).

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient:

Time (min) % B Flow (mL/min) 0.0 5 1.0 10.0 95 1.0 12.0 95 1.0 12.1 5 1.0 | 15.0 | 5 | 1.0 |[1]

-

Detection: UV @ 220 nm (primary), 254 nm (secondary).

-

Success Criteria: Resolution (

) > 1.5 between Benzyl Alcohol (Target) and Benzaldehyde (Impurity A).

Protocol B: 19F qNMR Assay

-

Preparation: Weigh accurately ~20 mg of Sample and ~15 mg of Internal Standard (BTFMBA) into a vial.

-

Dissolution: Add 0.75 mL DMSO-

. Vortex until clear. -

Acquisition:

-

Set center frequency to -63 ppm.

-

Sweep width: 50 ppm (to cover both signals).

-

Relaxation delay (

): 30 seconds.

-

-

Processing: Phase correct manually. Integrate the -CF₃ peak of the Target (

) and the Internal Standard ( -

Calculation:

Where

Storage & Stability

-

Hygroscopicity: Fluorinated benzyl alcohols are generally non-hygroscopic but can adsorb surface moisture. Store in a desiccator.

-

Oxidation: Store under Argon/Nitrogen at 2-8°C.

-

Retest Period: 12 months. If the HPLC shows >0.5% increase in the aldehyde peak (Impurity A), repurification via silica gel chromatography (Hexane/EtOAc) is required.

References

-

National Institute of Standards and Technology (NIST). 2-(Trifluoromethyl)benzyl alcohol Properties. (General analogue reference). Link

-

BIPM (Bureau International des Poids et Mesures). Internal standards for qNMR.[2] (Guidance on BTFMBA as standard). Link

-

ChemicalBook. 2-Methoxy-3-(trifluoromethyl)benzyl alcohol CAS 1017778-74-3 Entry.[1][3][4]Link

-

Sigma-Aldrich. 19F qNMR Certified Reference Materials Application Note.Link

-

PubChem. Compound Summary: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol.[1]Link

(Note: Specific literature for CAS 1017778-74-3 is sparse; protocols are derived from standard operating procedures for fluorinated benzyl alcohols validated in pharmaceutical applications.)[1]

Sources

Methodological & Application

Synthesis of heterocycles using 2-Methoxy-3-(trifluoromethyl)benzyl alcohol

Application Note: Strategic Synthesis of Heterocycles Using 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol

Executive Summary & Strategic Value

In modern medicinal chemistry, the 2-Methoxy-3-(trifluoromethyl)benzyl moiety represents a "privileged" structural motif.[1] It uniquely combines the metabolic stability and lipophilicity of the trifluoromethyl group (-CF

This guide details the transformation of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (CAS: 239088-34-5) into complex heterocyclic scaffolds.[1] We focus on two divergent pathways: Nucleophilic Substitution (via Benzyl Halides) and Condensation/Cyclization (via Benzaldehydes) .[1]

Critical Analysis of the Starting Material

-

Electronic Profile: The benzyl position is moderately electron-deficient due to the inductive withdrawal of the -CF

group, yet stabilized by the resonance donation of the ortho-methoxy group.[1] -

Reactivity Implication:

-

Oxidation: The alcohol is readily oxidizable to the aldehyde but requires controlled conditions to prevent over-oxidation to the benzoic acid.[1]

-

Substitution: Conversion to the benzyl halide renders it a potent electrophile.[1] However, the ortho-methoxy group can facilitate solvolysis, requiring non-protic conditions for storage.[1]

-

Pathway A: Electrophilic Activation (Synthesis of Benzyl Halides)[1]

The most direct route to functionalize heterocyclic amines (e.g., piperazines, morpholines, indoles) is via the benzyl bromide intermediate.[1]

Protocol 1.0: Appel-Type Bromination

Objective: Convert the alcohol to the bromide under neutral conditions to avoid demethylation of the sensitive ether group.[1]

Reagents:

-

Starting Material: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol (1.0 eq)[1]

-

Carbon Tetrabromide (CBr

) (1.2 eq)[1] -

Triphenylphosphine (PPh

) (1.2 eq)[1] -

Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the alcohol (10 mmol) and CBr

(12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C under an inert Nitrogen atmosphere. -

Addition: Dissolve PPh

(12 mmol) in DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes. Note: The reaction is exothermic; maintain temperature <5°C to prevent side reactions. -

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:1). The alcohol (Rf ~0.[1]3) should disappear, and a less polar spot (Bromide, Rf ~0.[1]7) should appear.

-

Workup: Concentrate the mixture in vacuo to ~20 mL. Add cold diethyl ether (100 mL) to precipitate triphenylphosphine oxide (TPPO).[1]

-

Purification: Filter off the TPPO solid. Pass the filtrate through a short pad of silica gel.[1] Evaporate solvents to yield the 2-Methoxy-3-(trifluoromethyl)benzyl bromide as a pale yellow oil/solid.[1]

Data Validation:

-

Yield: Expected 85-92%.

-

1H NMR (CDCl

): Look for the disappearance of the -CH

Pathway B: Oxidative Functionalization (Synthesis of Heterocycles)[1]

This pathway utilizes the aldehyde intermediate for Reductive Amination or Pictet-Spengler Cyclization .[1]

Protocol 2.0: Swern Oxidation to Benzaldehyde

Objective: Generate the reactive aldehyde without over-oxidation.[1]

Reagents:

-

Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq).[1]

-

Solvent: DCM, -78°C.

Methodology:

-

Add DMSO to oxalyl chloride in DCM at -78°C. Stir 15 min.

-

Add the alcohol dropwise.[1] Stir 30 min.

-

Add Et

N. Warm to RT.[1] -

Result: 2-Methoxy-3-(trifluoromethyl)benzaldehyde.[1]

Protocol 3.0: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Application: Synthesis of fused heterocycles common in antipsychotic drug discovery.[1]

Reagents:

-

Aldehyde: 2-Methoxy-3-(trifluoromethyl)benzaldehyde (from Protocol 2.0).[1]

-

Amine: Tryptamine (or substituted phenethylamine).[1]

-

Catalyst: Trifluoroacetic acid (TFA).[1]

Step-by-Step Methodology:

-

Imine Formation: Dissolve the aldehyde (1.0 eq) and tryptamine (1.0 eq) in anhydrous DCM. Add MgSO

(anhydrous) to scavenge water.[1] Stir at RT for 4 hours. -

Cyclization: Cool to 0°C. Add TFA (2.0 eq) dropwise. The acid activates the imine and the indole ring for the electrophilic closure.[1]

-

Reflux: Stir at room temperature for 12 hours. If conversion is slow (due to the steric bulk of the 3-CF

group), heat to mild reflux (40°C).[1] -

Workup: Quench with saturated NaHCO

. Extract with DCM.[1] -

Purification: Flash chromatography (DCM/MeOH 95:5).

Mechanism & Insight:

The 2-methoxy group plays a crucial role here.[1] It acts as a weak Lewis base, potentially coordinating with the protonated imine, while the 3-CF

Visualized Workflows

Figure 1: Divergent Synthesis Pathway

This diagram illustrates the transformation of the core alcohol into two distinct classes of bioactive heterocycles.[1]

Caption: Divergent synthetic utility of the 2-Methoxy-3-(trifluoromethyl)benzyl scaffold.

Data Summary & Troubleshooting

| Parameter | Protocol A (Bromination) | Protocol B (Oxidation) |

| Key Reagent | CBr | Oxalyl Chloride / DMSO |

| Temp Range | 0°C | -78°C |

| Critical Risk | Exotherm during PPh | Odor control (DMS byproduct) |

| Stability | Store under Argon (moisture sensitive) | Use immediately or store at -20°C |

| Typical Yield | 85-95% | 80-90% |

Troubleshooting:

-

Low Yield in Alkylation: If the SN2 reaction (Bromide

Heterocycle) is sluggish, add catalytic Potassium Iodide (Finkelstein condition) to generate the more reactive Benzyl Iodide in situ.[1] -

Steric Hindrance: The 3-CF

group adds bulk.[1] If cyclization fails, switch to a stronger Lewis Acid (e.g., TiCl

References

-

Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1] Link

-

Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

-

Stockdale, T. P., et al. (2019).[1] "Pictet-Spengler synthesis of tetrahydroisoquinolines using fluorinated benzaldehydes."[1] Journal of Fluorine Chemistry. Link

-

Wang, J., et al. (2014).[1] "Practical Synthesis of Trifluoromethylated Building Blocks." Chemical Reviews. Link[1]

Sources

Suzuki coupling reactions with 2-Methoxy-3-(trifluoromethyl)benzyl alcohol derivatives

Application Notes and Protocols: Suzuki Coupling Reactions with 2-Methoxy-3-(trifluoromethyl)benzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryl Methanols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its application in the pharmaceutical industry is particularly profound, where the construction of complex molecular architectures is paramount.[3] Among the myriad of structures accessible via this methodology, biaryl methanols and their derivatives are of significant interest due to their prevalence in biologically active compounds.[3]

This application note provides a detailed guide for performing Suzuki coupling reactions with a specific and challenging substrate class: 2-Methoxy-3-(trifluoromethyl)benzyl alcohol derivatives. This particular scaffold is of interest in drug discovery due to the unique electronic properties conferred by the trifluoromethyl group (a strong electron-withdrawing group) and the methoxy group (an electron-donating group), which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4]

The primary challenge in coupling benzylic electrophiles, such as derivatives of 2-Methoxy-3-(trifluoromethyl)benzyl alcohol, lies in the potential for side reactions and the nuanced reaction conditions required to achieve high yields and selectivity.[5][6] This guide will provide a robust framework for overcoming these challenges, detailing the reaction mechanism, optimized protocols, and troubleshooting strategies.

Understanding the Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The three key steps are oxidative addition, transmetalation, and reductive elimination.[7]

-

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, a derivative of 2-Methoxy-3-(trifluoromethyl)benzyl halide) to a Pd(0) complex. This is often the rate-determining step.[6] The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl. For benzylic halides, this step proceeds with inversion of stereochemistry.[5]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium(II) complex.[2] This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic "ate" complex.[8]

-

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the active Pd(0) catalyst and completes the cycle.[5][7] This step typically proceeds with retention of stereochemistry.

The choice of ligands, base, and solvent is critical for the success of the reaction, as they influence each step of the catalytic cycle.[6][9] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate both the oxidative addition and reductive elimination steps.[7]

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Suzuki coupling of a 2-Methoxy-3-(trifluoromethyl)benzyl bromide with a generic arylboronic acid.

Materials and Reagents

-

Electrophile: 2-Methoxy-3-(trifluoromethyl)benzyl bromide

-

Nucleophile: Arylboronic acid (or boronate ester/trifluoroborate salt)

-

Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, or a suitable Pd(0) or Pd(II) precatalyst

-

Ligand (if required): e.g., SPhos, XPhos, or other electron-rich, bulky phosphine ligands

-

Base: K₂CO₃, Cs₂CO₃, K₃PO₄, or an organic base

-

Inert Gas: Nitrogen or Argon

-

Reaction Vessel: Schlenk flask or sealed tube

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Reaction Setup Workflow

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]